molecular formula C22H31NO2 B000916 Desfesoterodine CAS No. 207679-81-0

Desfesoterodine

Cat. No. B000916
M. Wt: 341.5 g/mol
InChI Key: DUXZAXCGJSBGDW-HXUWFJFHSA-N
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Description

Desfesoterodine, also known as 5-hydroxymethyl tolterodine, is an antimuscarinic drug . It is the active metabolite of fesoterodine, its isobutyrate ester .


Synthesis Analysis

Desfesoterodine is synthesized from fesoterodine . The synthesis of fesoterodine involves the reaction between N, N diisopropyl acrylamide and methyl 3-bromo-4-methoxybenzoate, leading to the formation of an intermediate B, which is further esterified to obtain fesoterodine .


Molecular Structure Analysis

The molecular formula of Desfesoterodine is C22H31NO2 . The molar mass is 341.495 g·mol −1 . The IUPAC name is 2- [ (1 R )-3- (Diisopropylamino)-1-phenylpropyl]-4- (hydroxymethyl)phenol .


Physical And Chemical Properties Analysis

Desfesoterodine has a molecular weight of 341.500 . The exact mass is 341.24 . The elemental analysis shows that it contains 77.38% Carbon, 9.15% Hydrogen, 4.10% Nitrogen, and 9.37% Oxygen .

Scientific Research Applications

  • Environmental Health Research : Desfesoterodine is utilized in studies focusing on the effects of environmental estrogens and endocrine-disrupting chemicals on human and ecological health. This includes understanding the impact of these chemicals on reproductive and developmental health (McLachlan, 2016).

  • Beverage Production for Athletes : In the production of beverages for athletes, desfesoterodine contributes to the desalination process of natural mineral medical-table water. This application focuses on sodium chloride water treatment technologies (Kovalenko et al., 2014).

  • Reproductive Health Research : Research on diethylstilbestrol (DES), closely related to desfesoterodine, shows its impact on human sperm, particularly in increasing intracellular calcium concentrations and affecting sperm functions (Zou et al., 2017).

  • Cancer Research : Desferrioxamine, another compound related to desfesoterodine, is being explored for its potential as an antitumor agent. It works by preventing iron uptake in human malignant melanoma cells, which could have therapeutic implications (Richardson et al., 1994).

  • Urinary Bladder Dysfunction Treatment : Fesoterodine, a derivative of desfesoterodine, is investigated for its use in treating overactive bladder syndrome. It acts as a muscarinic receptor antagonist and has shown effectiveness in improving symptoms (Michel, 2008).

  • Healthcare Operations Research : The DES technique, related to desfesoterodine, finds applications in healthcare, particularly in health system operations research and health economic evaluation (Zhang, 2018).

  • Pharmacological Research : Investigations into fesoterodine's pharmacological properties, including its efficacy in treating overactive bladder, are significant. This includes understanding its active metabolite SPM 7605 and its potential advantages over other treatments (Ney et al., 2008).

properties

IUPAC Name

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXZAXCGJSBGDW-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431319
Record name (R)-5-Hydroxymethyltolterodine
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Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desfesoterodine

CAS RN

207679-81-0
Record name 5-Hydroxymethyltolterodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207679-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desfesoterodine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desfesoterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15578
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Record name (R)-5-Hydroxymethyltolterodine
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Record name (R)-5-Hydroxymethyl Tolterodine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESFESOTERODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU871O78GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of (±)-N,N-diisopropyl-3-(2-methoxy-5-methoxycarbonylphenyl)-3-phenylpropionamide (0.79 g, 2.0 mmol) in 20 ml of tetrahydrofuran was cooled to 5° C. and then treated with 2.5 ml of 1M LiAlH4/THF. After stirring at room temperature for 18 hrs. finely powdered aluminium chloride (0.3 g) was added and stirring was continued for additional 4 hrs. The reaction was quenched at 5° C. by the dropwise addition of water followed by aqueous sodium hydroxide solution. The mixture was diluted with diethyl ether (150 ml) and the organic phase was washed with half saturated brine, dried (sodium sulphate), and evaporated to dryness to give the title compound as a solid off-white foam. Tlc (2) 0.16, m.p. 48-51° C. A portion of the material was converted into the hydrochloride (ethereal hydrochloric acid), m.p. 186-189° C. (dec.).
Name
(±)-N,N-diisopropyl-3-(2-methoxy-5-methoxycarbonylphenyl)-3-phenylpropionamide
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
LiAlH4 THF
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(2-Hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol (Example 13, 830 g, 3.24 mol, 1.0 eq) was stirred in methanol (4150 mL, 5.0 mL/g). Diisopropylamine (1362 mL, 9.72 mol, 3.0 eq) was then added over 15 minutes via dropping funnel. The resulting solution was then stirred for one hour under nitrogen.
Quantity
830 g
Type
reactant
Reaction Step One
Quantity
4150 mL
Type
solvent
Reaction Step One
Quantity
1362 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of (±)-N,N-diisopropyl-3-(2-methoxy-5-methoxy-carbonylphenyl)-3-phenylpropionamide (0.79 g, 2.0 mmol) in 20 ml of tetrahydrofuran was cooled to 5° C. and then treated with 2.5 ml of 1M LiAlH4/THF. After stirring at room temperature for 18 hrs. finely powdered aluminium chloride (0.3 g) was added and stirring was continued for additional 4 hrs. The reaction was quenched at 5° C. by the dropwise addition of water followed by aqueous sodium hydroxide solution. The mixture was diluted with diethyl ether (150 ml) and the organic phase was washed with half saturated brine, dried (sodium sulphate), and evaporated to dryness to give the title compound as a solid off-white foam. Tlc (2) 0.16, m.p. 48-51° C. A portion of the material was converted into the hydrochloride (ethereal hydrochloric acid), m.p. 186-189° C. (dec.).
Name
(±)-N,N-diisopropyl-3-(2-methoxy-5-methoxy-carbonylphenyl)-3-phenylpropionamide
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
LiAlH4 THF
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desfesoterodine
Reactant of Route 2
Desfesoterodine
Reactant of Route 3
Desfesoterodine
Reactant of Route 4
Reactant of Route 4
Desfesoterodine
Reactant of Route 5
Desfesoterodine
Reactant of Route 6
Desfesoterodine

Citations

For This Compound
16
Citations
SE Kandel, LC Wienkers, JN Lampe - Annual reports in medicinal chemistry, 2014 - Elsevier
… Therefore, in individuals possessing CYP2D6 extensive metabolizer phenotypes, the desfesoterodine metabolite is predominantly responsible for the pharmacological effects observed.…
Number of citations: 11 www.sciencedirect.com
RS Obach - Pharmacological reviews, 2013 - ASPET
Metabolism represents the most prevalent mechanism for drug clearance. Many drugs are converted to metabolites that can retain the intrinsic affinity of the parent drug for the …
Number of citations: 158 pharmrev.aspetjournals.org
NK Mann, T Mathes, A Sönnichsen… - Deutsches Ärzteblatt …, 2023 - ncbi.nlm.nih.gov
Background The term potentially inadequate medication (PIM) is used to describe substances that may be unsuitable for use in the elderly and should be avoided. The PRISCUS list, …
Number of citations: 14 www.ncbi.nlm.nih.gov
S Sun, SS Wesolowski - Bioorganic & Medicinal Chemistry Letters, 2021 - Elsevier
… metabolism provided potential advantages for desfesoterodine over tolterodine because only … However, the additional hydroxyl group in the desfesoterodine molecule results in reduced …
Number of citations: 4 www.sciencedirect.com
W Umek, A Gleiss, B Bodner‐Adler… - … and Drug Safety, 2020 - Wiley Online Library
Purpose Overactive bladder (OAB) syndrome has severe effects on quality of life. Certain drugs are known risk factors for OAB but have not been investigated in a population‐wide …
Number of citations: 3 onlinelibrary.wiley.com
World Health Organization - WHO Drug Information, 2014 - apps.who.int
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 3 apps.who.int
MI Then, W Andrikyan, R Maas… - British Journal of Clinical …, 2022 - Wiley Online Library
Aims A substantial number of Summaries of Product Characteristics (SmPCs)/Prescribing Information (PI) have warnings or contraindications on QT interval prolongation. The goal of …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
World Health Organization - WHO Drug Information, 2015 - apps.who.int
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 2 apps.who.int
G Goswami, N Chauhan, A Mal, S Das, M Das… - ACS …, 2018 - ACS Publications
… (1) Fesoterodine (III) is a pro-antimuscarinic drug, which is broken down by plasma esterase to its active metabolite, desfesoterodine (II), a potent and selective receptor antagonist for …
Number of citations: 17 pubs.acs.org
RK Nayak - 2019 - search.proquest.com
Objective: To determine the role of publicly-supported research in the development of innovative new medications. Design: We examined patent data and drug discovery and …
Number of citations: 2 search.proquest.com

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